molecular formula C22H20N2O4 B14618724 Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl- CAS No. 59007-19-1

Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-

Cat. No.: B14618724
CAS No.: 59007-19-1
M. Wt: 376.4 g/mol
InChI Key: FVPNUAWWIBFKBW-UHFFFAOYSA-N
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Description

Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N-phenyl-: is a chemical compound with the molecular formula C10H12N2O4 It is known for its unique structure, which includes two acetamide groups connected by a phenylenebis(oxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N-phenyl- typically involves the reaction of 1,2-phenylenebis(oxy) with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N-phenyl-.

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N-phenyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • Acetamide, N-(1,1’-biphenyl)-2-yl-
  • Acetanilide, o-phenyl-
  • 2-Acetamidobiphenyl

Comparison: Compared to these similar compounds, Acetamide, 2,2’-[1,2-phenylenebis(oxy)]bis[N-phenyl- is unique due to its phenylenebis(oxy) linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

59007-19-1

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

2-[2-(2-anilino-2-oxoethoxy)phenoxy]-N-phenylacetamide

InChI

InChI=1S/C22H20N2O4/c25-21(23-17-9-3-1-4-10-17)15-27-19-13-7-8-14-20(19)28-16-22(26)24-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)(H,24,26)

InChI Key

FVPNUAWWIBFKBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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